molecular formula C13H9N5O7 B15035266 N'-(2,4-dinitrophenyl)-3-nitrobenzohydrazide

N'-(2,4-dinitrophenyl)-3-nitrobenzohydrazide

Cat. No.: B15035266
M. Wt: 347.24 g/mol
InChI Key: VNIWOUKELAAKIV-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazide group attached to a benzene ring substituted with nitro groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

    Condensation: Formation of hydrazones.

Mechanism of Action

The mechanism of action of N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide involves its interaction with biological molecules through its hydrazide and nitro groups. The hydrazide group can form covalent bonds with carbonyl-containing compounds, while the nitro groups can participate in redox reactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.

    3-Nitrobenzohydrazide: A similar hydrazide with a single nitro group.

    N’-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A Schiff base derivative with similar structural features.

Uniqueness

The combination of hydrazide and nitro functionalities allows for diverse chemical transformations and biological activities, making it a versatile compound in research and industry .

Properties

Molecular Formula

C13H9N5O7

Molecular Weight

347.24 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)-3-nitrobenzohydrazide

InChI

InChI=1S/C13H9N5O7/c19-13(8-2-1-3-9(6-8)16(20)21)15-14-11-5-4-10(17(22)23)7-12(11)18(24)25/h1-7,14H,(H,15,19)

InChI Key

VNIWOUKELAAKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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